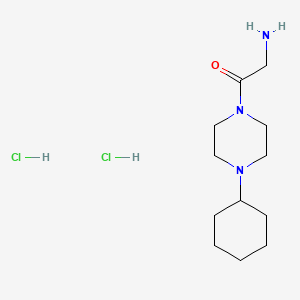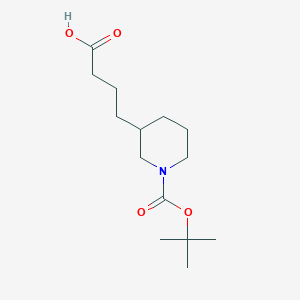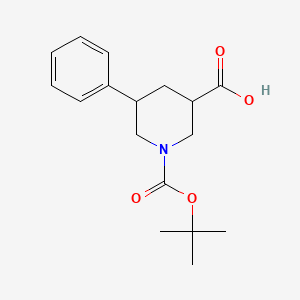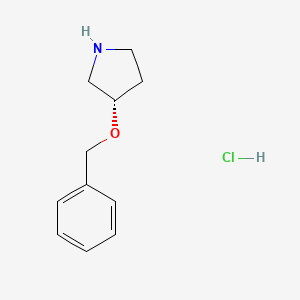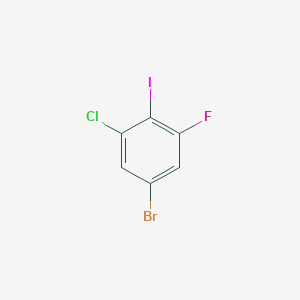![molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3](/img/structure/B1371689.png)
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is a compound with the molecular weight of 247.22 . This compound is used in various scientific studies, particularly in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a series of methanol/water mixtures were prepared, ranging from relatively non-polar to polar . The compound was then conjugated to a number of thiol-reactive trifluoromethyl probes .Molecular Structure Analysis
The molecular structure of “2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is complex and involves several chemical elements. The compound’s InChI code is 1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) .Chemical Reactions Analysis
The compound exhibits a range of chemical shifts when subjected to varying polarity conditions . In one study, it was found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .It has a molecular weight of 247.22 . The compound’s pKa and log D values establish it as a promising analogue of natural aliphatic amino acids .
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
-
Synthesis of Fluorinated Polyimides
- Field : Material Science
- Application : A trifluoromethyl-substituted diamine monomer, which could potentially be derived from the given compound, was used in the synthesis of organosoluble and light-colored fluorinated polyimides .
- Method of Application : The synthesis involved nucleophilic substitution reactions .
- Results : The resulting fluorinated polyimides were organosoluble and light-colored .
-
Synthesis of Fluorinated Compounds
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
- Method of Application : The specific methods of application would depend on the final fluorinated compound being synthesized. Typically, this would involve chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the final fluorinated compound. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .
-
Reactant in Cross-Coupling Reactions
- Field : Organic Synthesis
- Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions .
- Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .
- Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .
-
Active Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : This compound is applied as an active pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps .
- Method of Application : The specific methods of application would depend on the final pharmaceutical product being synthesized. Typically, this would involve chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the final pharmaceutical product. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .
-
Reactant in Cross-Coupling Reactions
- Field : Organic Synthesis
- Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
- Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .
- Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINSBLLXKDEJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
CAS RN |
1214098-81-3 |
Source


|
| Record name | 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

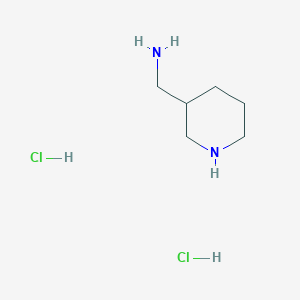

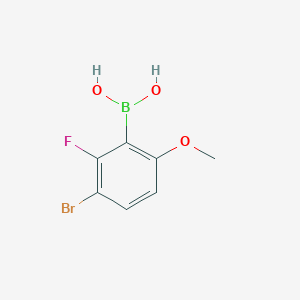
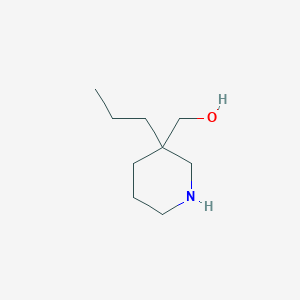
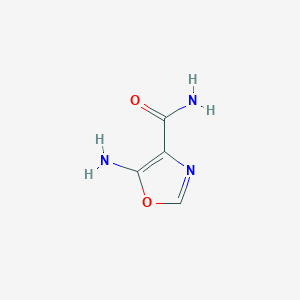
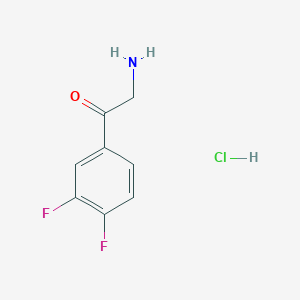
![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
